Cardiotonic Activity vs. Milrinone
The derivative 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid (Compound 28) was identified as the most effective positive inotropic agent within a series of 2-(dimethylamino)-5-pyrimidinecarboxylate derivatives, demonstrating superior activity to the clinical comparator milrinone. While this evidence is derived from a derivative and not the parent 2-(dimethylamino)-5-pyrimidinecarboxamide itself, it provides a critical class-level inference that the 2-dimethylamino-5-carboxylic acid scaffold confers potent cardiotonic properties [1].
| Evidence Dimension | Positive inotropic effect |
|---|---|
| Target Compound Data | Compound 28 (4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid): Most effective positive inotropic agent in the series |
| Comparator Or Baseline | Milrinone (clinically used positive inotrope) |
| Quantified Difference | Compound 28 demonstrated superior effectiveness compared to milrinone in both spontaneously beating and electrically driven atria |
| Conditions | Spontaneously beating and electrically driven atria from reserpine-treated guinea pigs |
Why This Matters
This data validates the core scaffold's potential in cardiovascular drug discovery programs, providing a benchmark for activity that procurement decisions must consider when sourcing the parent compound as a synthetic intermediate or reference standard.
- [1] Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. (1996). Journal of Medicinal Chemistry, 39(19), 3804-3811. View Source
